Cas no 945226-93-7 (1-cyclopropyl-2-3-(trifluoromethyl)phenylethan-1-one)

945226-93-7 structure
Nome do Produto:1-cyclopropyl-2-3-(trifluoromethyl)phenylethan-1-one
1-cyclopropyl-2-3-(trifluoromethyl)phenylethan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-CYCLOPROPYL-2-[3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-ONE
- Reaxys ID: 15534711
- Ethanone, 1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]-
- 1-cyclopropyl-2-3-(trifluoromethyl)phenylethan-1-one
-
- Inchi: 1S/C12H11F3O/c13-12(14,15)10-3-1-2-8(6-10)7-11(16)9-4-5-9/h1-3,6,9H,4-5,7H2
- Chave InChI: PEIRLSLNEUWXGV-UHFFFAOYSA-N
- SMILES: C(=O)(C1CC1)CC1=CC=CC(C(F)(F)F)=C1
1-cyclopropyl-2-3-(trifluoromethyl)phenylethan-1-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1705828-0.1g |
1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
945226-93-7 | 95% | 0.1g |
$241.0 | 2023-09-20 | |
Enamine | EN300-1705828-2.5g |
1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
945226-93-7 | 95% | 2.5g |
$1370.0 | 2023-09-20 | |
Enamine | EN300-1705828-5.0g |
1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
945226-93-7 | 95% | 5g |
$2028.0 | 2023-06-04 | |
Aaron | AR01EKKG-5g |
1-CYCLOPROPYL-2-[3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-ONE |
945226-93-7 | 95% | 5g |
$2814.00 | 2024-07-18 | |
A2B Chem LLC | AX58356-2.5g |
1-CYCLOPROPYL-2-[3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-ONE |
945226-93-7 | 95% | 2.5g |
$1478.00 | 2024-07-18 | |
Aaron | AR01EKKG-100mg |
1-CYCLOPROPYL-2-[3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-ONE |
945226-93-7 | 95% | 100mg |
$357.00 | 2025-02-10 | |
1PlusChem | 1P01EKC4-250mg |
1-CYCLOPROPYL-2-[3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-ONE |
945226-93-7 | 95% | 250mg |
$491.00 | 2024-04-19 | |
Enamine | EN300-1705828-0.05g |
1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
945226-93-7 | 95% | 0.05g |
$162.0 | 2023-09-20 | |
Enamine | EN300-1705828-0.5g |
1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
945226-93-7 | 95% | 0.5g |
$546.0 | 2023-09-20 | |
Enamine | EN300-1705828-10.0g |
1-cyclopropyl-2-[3-(trifluoromethyl)phenyl]ethan-1-one |
945226-93-7 | 95% | 10g |
$3007.0 | 2023-06-04 |
1-cyclopropyl-2-3-(trifluoromethyl)phenylethan-1-one Literatura Relacionada
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
945226-93-7 (1-cyclopropyl-2-3-(trifluoromethyl)phenylethan-1-one) Produtos relacionados
- 1974685-67-0(4-Chloro-3-nitro-8-phenylquinoline)
- 2034577-03-0(1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)
- 161337-67-3(Hafnium(IV) trifluoromethanesulfonate hydrate)
- 62419-32-3(6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid)
- 2138350-69-1(6-(Fluorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid)
- 2308468-33-7(1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-5-methylpiperidine-2-carboxylic acid)
- 2639439-23-7(5-({4-(benzyloxy)carbonylpiperazin-1-yl}sulfonyl)thiophene-3-carboxylic acid)
- 749920-40-9({[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid)
- 77298-68-1(3-O-Sophoroside,8-O-beta-D-glucopyranoside-3,4',5,7,8-Pentahydroxyflavone)
- 33148-79-7(1-4-(chloromethyl)-2-thienylethanone)
Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
